2-(Trifluoromethyl)benzophenone

Descripción

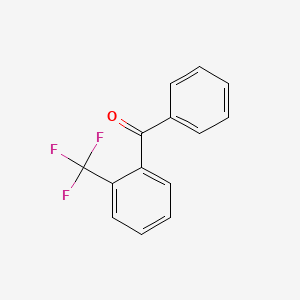

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIWJBWMQXDALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223002 | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-99-1 | |

| Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Trifluoromethyl)benzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Fluorinated Benzophenone Derivatives in Modern Chemical Research

Benzophenones, characterized by a diaryl ketone structure, are a ubiquitous scaffold in medicinal chemistry and materials science. nih.gov They are found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gov The versatility of the benzophenone (B1666685) core allows for extensive functionalization, enabling the creation of three-dimensional molecules with specific electronic and steric properties.

The introduction of fluorine into the benzophenone scaffold dramatically alters its characteristics. Fluorination is a widely used strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.govchimia.chresearchgate.net It can modify key physicochemical properties such as lipophilicity, acidity (pKa), and binding interactions with biological targets. mdpi.com In materials science, fluorination of chromophores can significantly improve photostability and tune spectroscopic properties, leading to the development of advanced fluorophores for imaging and organic light-emitting diodes (OLEDs). nih.govrsc.org Research into fluorinated benzophenones is an active field, focusing on developing novel structures with enhanced functionalities for therapeutic and material applications. nih.gov

The Strategic Significance of Trifluoromethyl Groups in Chemical Design

The trifluoromethyl (-CF3) group is one of the most important fluorine-containing substituents in modern drug design and materials science. mdpi.comhovione.commdpi.com Its strategic incorporation into a molecule imparts a unique combination of properties that are highly advantageous for modulating biological activity and material characteristics.

Key Physicochemical Effects of the Trifluoromethyl Group:

High Electronegativity and Inductive Effect: The three highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing substituent. mdpi.com This can significantly alter the electronic distribution within a molecule, impacting its reactivity and ability to form intermolecular interactions like hydrogen bonds. mdpi.com

Enhanced Lipophilicity: The -CF3 group is lipophilic, which can improve a molecule's ability to permeate biological membranes. mdpi.combohrium.com This property is crucial for the bioavailability and efficacy of many pharmaceutical compounds.

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy. mdpi.com This makes the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. By blocking potential sites of metabolism, the -CF3 group can increase the biological half-life of a drug.

Steric and Conformational Influence: While sterically similar to a chlorine atom, the -CF3 group is larger than a methyl group and can influence the preferred conformation of a molecule. mdpi.com This can affect how a molecule binds to a biological target.

The table below summarizes some of the key properties influenced by the trifluoromethyl group compared to a methyl group.

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact of Substitution |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters reactivity and intermolecular interactions mdpi.com |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Increases membrane permeability mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases biological half-life mdpi.com |

| Bond Strength (C-X) | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol | Confers high chemical and metabolic stability mdpi.com |

These combined effects make the trifluoromethyl group a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.combohrium.comscilit.com

Overview of Current Academic Research Trajectories for 2 Trifluoromethyl Benzophenone

Established Synthetic Routes to this compound

Traditional methods for the synthesis of this compound have primarily relied on classical organometallic reactions and electrophilic aromatic substitutions, with significant efforts dedicated to overcoming the challenges of regiocontrol.

The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, can profoundly alter the physicochemical and biological properties of organic molecules. lookchem.comnih.gov Consequently, the development of synthetic routes to fluorinated aryl ketones is an area of intense research. General strategies often involve:

Friedel-Crafts Acylation: This classic method involves the reaction of an acyl chloride or anhydride with an aromatic ring in the presence of a Lewis acid catalyst. However, when applied to arenes bearing electron-withdrawing groups like trifluoromethyl, the reaction is significantly retarded, and substitution is directed to the meta position. libretexts.orgmasterorganicchemistry.com Direct acylation of trifluoromethylbenzene is therefore not a viable route for the ortho-isomer.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming the diaryl ketone scaffold. organic-chemistry.org These methods typically involve coupling an arylboronic acid or organotin reagent with a benzoyl chloride.

Organometallic Addition to Carbonyls: A widely used and effective strategy involves the addition of an organometallic reagent, such as a Grignard or organolithium species, to a suitable carbonyl compound. For instance, reacting 2-(trifluoromethyl)phenylmagnesium bromide with benzaldehyde, followed by oxidation of the resulting secondary alcohol, yields the target ketone. A more direct approach involves the reaction of the organometallic reagent with a benzoyl derivative like a benzoyl chloride or an ester.

A patented industrial method highlights a Grignard-based approach starting from a 2-halogen-substituted benzotrifluoride. This process involves the formation of a Grignard reagent from 2-chlorobenzotrifluoride or 2-bromobenzotrifluoride (B1265661), which is then reacted with an acid anhydride (e.g., acetic anhydride or propionic anhydride) to produce the corresponding 2'-trifluoromethyl-substituted aromatic ketone. google.com The use of lithium chloride is noted to facilitate the formation of the Grignard reagent from the chloride starting material. google.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| 2-Chlorobenzotrifluoride/Mg | Acetic Anhydride | Lithium Chloride | Not Specified | 2'-Trifluoromethyl acetophenone (B1666503) | 82.7% | google.com |

| 2-Bromobenzotrifluoride/Mg | Acetic Anhydride | Not Specified | Not Specified | 2'-Trifluoromethyl acetophenone | 85.5% | google.com |

| 2-Chlorobenzotrifluoride/Mg | Propionic Anhydride | Not Specified | Not Specified | 2'-Trifluoromethyl propiophenone | 75.3% | google.com |

This table summarizes the synthesis of analogues of this compound using a Grignard-based method.

Achieving ortho-selectivity in benzophenone synthesis is a significant challenge due to both steric hindrance and electronic effects. The carbonyl group in benzophenone is a deactivating meta-director, while the trifluoromethyl group also deactivates the ring and directs incoming electrophiles to the meta position. libretexts.orgmasterorganicchemistry.com Therefore, strategies that rely on electrophilic aromatic substitution on a pre-formed benzophenone or trifluoromethylbenzene ring are generally ineffective for synthesizing the 2-substituted isomer.

Effective strategies for controlling ortho-substitution include:

Directed Ortho-Metalation (DoM): This powerful technique uses a directing group on the aromatic ring to guide an organolithium or other strong base to deprotonate the adjacent ortho position, creating a nucleophilic center for subsequent reaction with an electrophile.

Use of Pre-functionalized Rings: The most common and reliable method is to build the molecule from two aryl components where the substitution pattern is already defined. The reaction of 2-(trifluoromethyl)phenylmagnesium bromide with benzaldehyde or benzoyl chloride is a prime example of this approach, which circumvents the issue of regioselectivity entirely.

Blocking Groups: An alternative strategy involves using a removable blocking group to occupy the para-position, forcing substitution to occur at the ortho-position. researchgate.net For example, a t-butyl group can be introduced and later removed, directing benzoylation to the desired ortho position. researchgate.net

Semiempirical calculations on the conformational preferences of ortho-substituted benzophenones show that electrostatic interactions play a significant role in determining the stability of different conformers. sci-hub.se These steric and electronic interactions at the ortho position underscore the difficulty of direct substitution and highlight the necessity of synthetic strategies that build the molecule from pre-functionalized aromatic rings.

Development of Novel Synthetic Approaches and Catalytic Systems

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for constructing complex molecules like this compound. Photocatalysis and green chemistry principles are at the forefront of this evolution.

Visible-light photoredox catalysis has emerged as a powerful paradigm in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. mdpi.comacs.org This methodology utilizes a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org

This approach is particularly well-suited for the synthesis of fluorinated compounds. nih.govmdpi.com The general mechanism involves the photocatalyst reducing a trifluoromethylating reagent to generate a trifluoromethyl radical (•CF3) or, alternatively, engaging in a dual catalytic cycle with another metal, like copper or nickel. nih.gov

A plausible photoredox/nickel dual catalytic pathway for synthesizing a fluorinated aryl ketone could involve:

Photoexcitation of the photocatalyst (e.g., Ir(ppy)₃).

Single-electron transfer to a nickel(II) complex to form a nickel(0) or nickel(I) species.

Oxidative addition of a 2-(trifluoromethyl)aryl halide to the low-valent nickel center.

Reaction with a suitable acylating agent.

Reductive elimination to furnish the fluorinated ketone product and regenerate the nickel(II) catalyst.

This dual catalytic approach allows for challenging cross-couplings to occur at room temperature, offering a complementary strategy to traditional methods. acs.org The activation of readily available fluorinated acids and anhydrides through photoredox catalysis provides a sustainable route to generate reactive fluorinated radicals for building complex molecules. nih.gov

| Reaction Type | Catalysts | Reagents | Key Features | Reference |

| α-Arylation of Chromanones | Organic Photocatalyst / Nickel | 2-Trifluoroboratochromanones, Aryl Bromides | Mild conditions, access to flavanones | acs.org |

| Synthesis of α-Fluorinated Areneacetates | Ir(ppy)₃ / Copper | Arylboronic Acids, Bromo(di)fluoromethyl derivatives | Room temperature, broad functional group tolerance | nih.gov |

| Ketotrifluoromethylation of Alkenes | Ru(bpy)₃₂ | Umemoto Reagent, Alkenes | Visible-light induced, generation of CF₃ radicals | acs.org |

| General Fluoroalkylation | Not Specified | Redox-active fluorinated acids/anhydrides | Sustainable, atom economy, switchable divergent synthesis | nih.gov |

This table illustrates the versatility of photoredox catalysis in synthesizing various fluorinated compounds.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com The synthesis of benzophenones can be made more sustainable by adopting several principles:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones minimizes waste. Photoredox catalysis is inherently a green technology as it uses light, an abundant and non-polluting reagent, to drive reactions, often at ambient temperature, thus saving energy. nih.govmdpi.com

Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Research into greener alternatives, such as using ethanol (B145695) in the photoreduction of benzophenone to benzopinacol, demonstrates the feasibility of replacing less desirable solvents. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Methods like photoredox-driven multicomponent reactions can improve atom economy. nih.gov

Use of Renewable Feedstocks: While not yet fully realized for this specific compound, future efforts may focus on deriving starting materials from renewable sources. The photocatalytic upcycling of polystyrene waste to precursors like diphenylmethane, which can be converted to benzophenone, exemplifies this forward-looking approach. mdpi.com

Process Optimization and Scalability Considerations for Research Applications

Transitioning a synthetic protocol from a small-scale laboratory experiment to a larger, more robust process suitable for supplying research quantities requires careful optimization and consideration of scalability.

Key factors for the synthesis of this compound include:

Reagent Selection and Cost: For larger scales, the cost and availability of starting materials are critical. The use of relatively inexpensive starting materials like 2-chlorobenzotrifluoride over the corresponding bromide or iodide is economically advantageous. google.com

Reaction Conditions: Optimization involves adjusting parameters like temperature, concentration, and reaction time to maximize yield and minimize side products. For the Grignard synthesis of a related acetophenone, yields were significantly improved by moving from 2-chlorobenzotrifluoride (63.4%) to 2-bromobenzotrifluoride (85.5%), demonstrating the trade-off between cost and reactivity. google.com

Safety and Handling: Scaling up reactions involving pyrophoric reagents like Grignards or hazardous materials requires stringent safety protocols. Deoxyfluorination reactions, which can be used to synthesize trifluoromethyl groups, may employ reagents like sulfur tetrafluoride (SF₄), which requires specialized equipment and handling procedures, especially at a multigram scale. researchgate.net

The development of scalable protocols, such as the multigram synthesis of CF₃-cyclopropanes, often requires significant optimization, including switching from free acids to their salts to prevent side reactions like decarboxylation. researchgate.net These principles are directly applicable to the challenges of producing this compound reliably and efficiently for research purposes.

Photochemical Behavior and Reaction Pathways

The photochemistry of benzophenone and its derivatives is a cornerstone of organic photochemistry, pivotal in applications ranging from photoinitiators to photocatalysis. The introduction of a trifluoromethyl group significantly modulates this behavior.

Singlet and Triplet State Reactivity of Trifluoromethylated Benzophenones

Upon absorption of ultraviolet light, this compound is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). etnalabs.com Like its parent compound, benzophenone, it then undergoes a highly efficient and rapid process called intersystem crossing (ISC) to populate a lower-energy triplet state (T₁). uah.eslibretexts.org This transition from a state with paired electron spins (singlet) to one with parallel electron spins (triplet) is fundamental to its photochemical reactivity. etnalabs.com

The triplet state is significantly longer-lived than the singlet state, allowing it to participate in various chemical reactions. libretexts.org Computational studies on benzophenone have elucidated that the population of the lowest-lying triplet state can occur through both a direct (S₁ → T₁) and an indirect (S₁ → T₂ → T₁) pathway, with the latter being predominant. uah.es A kinetic equilibrium between the two lowest triplet states (T₁ and T₂) has also been proposed, meaning a significant portion of the population may reside in the higher T₂ state. uah.es

The presence of the trifluoromethyl group can influence the efficiency of these processes. For instance, in a related compound, 2,2′-Bis(trifluoromethyl)benzophenone, the trifluoromethyl groups contribute to its function as an efficient and stable photosensitizer. oup.com The reactivity of these triplet states is often characteristic of a diradical, capable of engaging in processes like energy transfer and hydrogen atom abstraction. researchgate.netacs.org

Table 1: Key Photochemical Processes in Benzophenones

| Process | Description | Initial State | Final State | Significance |

|---|---|---|---|---|

| Light Absorption | Promotion of an electron to a higher energy orbital. | Ground Singlet (S₀) | Excited Singlet (S₁) | Initiates all photochemical events. |

| Intersystem Crossing (ISC) | A spin-forbidden transition between states of different multiplicity. | Excited Singlet (S₁) | Excited Triplet (T₁) | Populates the long-lived, reactive triplet state. uah.eslibretexts.org |

| Phosphorescence | Light emission accompanying a transition from a triplet to a singlet state. | Excited Triplet (T₁) | Ground Singlet (S₀) | A slower relaxation pathway, resulting in a characteristic afterglow. etnalabs.com |

Hydrogen Atom Abstraction Mechanisms in Organic Transformations

One of the most characteristic reactions of the benzophenone triplet state is hydrogen atom abstraction, also known as hydrogen atom transfer (HAT). wikipedia.org The triplet state, having diradical character, can abstract a hydrogen atom from a suitable donor molecule (H-Y), such as an alcohol or an alkane, to form a benzhydryl ketyl radical. researchgate.netbgsu.edu

The general mechanism is: X• + H-Y → X-H + Y• wikipedia.org

In the context of this compound, the excited triplet state abstracts a hydrogen atom, leading to the formation of a trifluoromethyl-substituted ketyl radical. This reactivity is central to its use in photocatalysis, for example, in generating silicon-centered radicals from silanes for subsequent coupling reactions. acs.org The efficiency of trifluoromethylated benzophenones as photosensitizers extends to these hydrogen transfer reactions. oup.com The resulting ketyl radicals can then undergo various reactions, such as dimerization to form pinacol (B44631) products, a reaction first observed for benzophenone itself in the early 20th century. bgsu.edu

Nucleophilic and Electrophilic Reactions of the Aromatic System

The electronic properties of the substituents on the benzophenone core dictate the reactivity of the aromatic rings toward nucleophiles and electrophiles.

Influence of the Trifluoromethyl Group on Aromatic Ring Activation/Deactivation

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence is primarily due to a strong negative inductive effect (-I), where the high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring it is attached to.

This strong electron withdrawal has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density in the aromatic ring makes it significantly less attractive to incoming electrophiles (electron-seeking species). Therefore, the ring bearing the -CF₃ group is strongly deactivated towards reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-poor nature of the -CF₃ substituted ring makes it more susceptible to attack by nucleophiles (nucleus-seeking, electron-rich species). This effect activates the ring for reactions like nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at an ortho or para position.

The strong electron-withdrawing properties of the -CF₃ group have been shown to enhance the electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization in superelectrophiles. nih.gov

Regioselective Functionalization of the Benzophenone Core

Regioselectivity in the functionalization of this compound is controlled by the directing effects of both the trifluoromethyl group and the benzoyl group.

The Trifluoromethyl-Substituted Ring: The -CF₃ group is a meta-director for electrophilic substitution (though the ring is strongly deactivated). Any forced electrophilic attack would be directed to the position meta to the -CF₃ group.

The Unsubstituted Phenyl Ring: The benzoyl group (-COC₆H₅) is also an electron-withdrawing group and a meta-director. Therefore, electrophilic substitution on the unsubstituted phenyl ring will occur at the positions meta to the carbonyl linkage.

A key strategy for the functionalization of trifluoromethylarenes involves targeting the C-F bonds themselves. Methods have been developed for the selective defluoroalkylation of unactivated trifluoromethylarenes using photoredox catalysis. nih.gov This process allows for the conversion of the Ar-CF₃ group into Ar-CF₂R or Ar-CF₂H moieties, providing a pathway to diverse functionalized products that would be inaccessible through classical aromatic substitution. nih.gov

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -CF₃ | Ring A (Substituted) | Strong -I | Strongly Deactivating | Meta |

| -COC₆H₅ | Ring B (Unsubstituted) | -I, -M | Deactivating | Meta |

Transformations of the Carbonyl Moiety

The carbonyl group of this compound serves as a key functional handle for a range of chemical modifications. Its reactivity is central to the synthesis of more complex molecular architectures.

Reductive and Oxidative Manipulations

Reductive Transformations:

The reduction of the carbonyl group in this compound to the corresponding secondary alcohol, (phenyl)[2-(trifluoromethyl)phenyl]methanol, is a fundamental transformation. This can be achieved using various reducing agents. For instance, asymmetric reduction has been investigated using lithium aluminium hydride modified with chiral auxiliaries like (S)-(+)- or (R)-(−)-2-(2-isoindolinyl)butan-1-ol, highlighting efforts to control the stereochemistry of the resulting alcohol. sigmaaldrich.comsigmaaldrich.com Other common reducing agents for benzophenones, such as sodium borohydride (B1222165) in the presence of sodium hydroxide (B78521), or zinc dust with sodium hydroxide in ethanol, are also applicable for this transformation. sciencemadness.org The Meerwein-Ponndorf-Verley reduction, using aluminum isopropoxide in 2-propanol, offers another method for the reduction of benzophenones to their corresponding alcohols. prepchem.com

| Reagent(s) | Product | Notes |

| Lithium aluminium hydride / (S)-(+)- or (R)-(−)-2-(2-iso-indolinyl)butan-1-ol | (Phenyl)[2-(trifluoromethyl)phenyl]methanol | Asymmetric reduction. sigmaaldrich.comsigmaaldrich.com |

| Sodium borohydride / Sodium hydroxide | (Phenyl)[2-(trifluoromethyl)phenyl]methanol | Standard reduction method. sciencemadness.org |

| Zinc dust / Sodium hydroxide / Ethanol | (Phenyl)[2-(trifluoromethyl)phenyl]methanol | Alternative reduction method. sciencemadness.org |

| Aluminum isopropoxide / 2-Propanol | (Phenyl)[2-(trifluoromethyl)phenyl]methanol | Meerwein-Ponndorf-Verley reduction. prepchem.com |

Oxidative Transformations:

While the direct oxidation of the carbonyl group in this compound is not a typical transformation, oxidative reactions of related structures provide insight into potential pathways. For instance, the Baeyer-Villiger oxidation of substituted benzophenones converts the ketone into an ester. wiley-vch.de This reaction involves the migration of an aryl group to an oxygen atom. Similarly, the Dakin oxidation transforms ortho- or para-hydroxylated phenyl ketones into phenols and carboxylates. wiley-vch.de Although not directly applicable to this compound itself without prior hydroxylation, these reactions illustrate the broader context of oxidative rearrangements of aromatic ketones. The oxidation of the corresponding alcohol, (phenyl)[2-(trifluoromethyl)phenyl]methanol, back to this compound is a common synthetic step. sciencemadness.org

Carbonyl Adduct Formation and Rearrangements

The electrophilic carbonyl carbon of this compound is susceptible to nucleophilic attack, leading to the formation of various adducts. These adducts can be stable intermediates or can undergo subsequent rearrangements to yield new chemical entities.

Carbonyl Adduct Formation:

Nucleophilic addition to the carbonyl group is a cornerstone of its reactivity. The addition of organometallic reagents, such as Grignard reagents (e.g., phenylmagnesium bromide), to benzaldehyde (a related carbonyl compound) yields diphenylmethanol, demonstrating a common route to tertiary alcohols. sciencemadness.org Similarly, the reaction of this compound with various nucleophiles would lead to the formation of tertiary alcohol adducts. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl carbon towards nucleophiles. The formation of adducts with nucleophiles like those derived from lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), can occur via Michael addition to protein nucleophiles, a process relevant in biological systems under oxidative stress. nih.govnih.gov

Rearrangement Reactions:

The adducts formed from this compound can undergo various rearrangements. The Beckmann rearrangement of the corresponding oxime, derived from the reaction of this compound with hydroxylamine, would lead to the formation of an N-substituted amide. reddit.comresearchgate.net This rearrangement is a classic method for the synthesis of amides from ketoximes. Another potential rearrangement is the aza-Claisen rearrangement, which has been observed in reactions involving trifluoromethyl ketones, where a silver catalyst facilitates the rearrangement under mild conditions. chemrxiv.org

Applications in Complex Organic Synthesis

Building Block for Heterocyclic Scaffolds

The benzophenone (B1666685) framework, substituted with a trifluoromethyl group, serves as a valuable starting point for the construction of nitrogen- and sulfur-containing heterocyclic compounds. The reactivity of the ketone carbonyl group, combined with the influence of the CF3 moiety on the aromatic ring, enables a range of cyclization strategies.

Synthesis of Fluorine-Containing Heterocyclic Compounds

The 2-(trifluoromethyl)benzoyl unit is a key component in the synthesis of various fluorine-containing heterocycles, which are prominent in pharmacologically active compounds. researchgate.net Synthetic strategies often involve the condensation and cyclization of precursors that either are or can be derived from 2-(trifluoromethyl)benzophenone.

For example, the construction of quinoline (B57606) rings, a common scaffold in drug discovery, can be achieved using building blocks containing the trifluoromethyl group. While the classic Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group, related strategies can create highly substituted quinolines. wikipedia.org A notable synthesis produces 2,8-bis(trifluoromethyl)-4-quinolinol through the reaction of 2-trifluoromethylaniline with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid, yielding the product in high amounts. chemicalbook.com This reaction demonstrates the assembly of a complex heterocycle from two distinct trifluoromethyl-containing reagents.

Similarly, the benzophenone core itself can be used to construct other heterocyclic systems. A multi-step reaction sequence starting from benzophenone derivatives allows for the synthesis of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides. nih.gov This process involves functionalizing the benzophenone, which then undergoes reaction to build the thiazole-containing final product, highlighting the utility of the benzophenone scaffold in creating complex, multi-ring systems. nih.govorganic-chemistry.org

Furthermore, 2-(Trifluoromethyl)-benzimidazole derivatives, which show significant antiparasitic activity, have been synthesized. nih.gov These syntheses typically involve the condensation of a substituted o-phenylenediamine (B120857) with a trifluoroacetic acid equivalent, or more complex multi-component reactions, to form the imidazole (B134444) ring fused to the benzene (B151609) ring. rsc.orgrsc.org

| Heterocycle Class | Synthetic Precursors Example | Key Reaction Type | Ref. |

| Quinoline | 2-Trifluoromethylaniline + Ethyl 4,4,4-trifluoroacetoacetate | Condensation/Cyclization | chemicalbook.com |

| Thiazole | Benzophenone derivative + 2-Bromoacetophenone + Thiosemicarbazide | Condensation/Cyclization | nih.gov |

| Benzimidazole (B57391) | o-Phenylenediamine + Trifluoroacetic Acid | Condensation/Cyclization | nih.gov |

Intermediacy in Flavanone (B1672756) Synthesis

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton, forming a chromanone core. The established and most common synthetic route to flavanones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic benzaldehyde (B42025) to form a 2'-hydroxychalcone. nih.govugm.ac.id This chalcone (B49325) intermediate then undergoes an intramolecular cyclization under acidic or basic conditions to yield the flavanone structure. mdpi.comrjptonline.org

Given this well-established mechanism, this compound, which is a diaryl ketone (a C6-CO-C6 framework), is not a direct or typical intermediate in the synthesis of flavanones. The structural disparity—lacking both the required 2'-hydroxyl group for cyclization and the three-carbon bridge of the chalcone—means that significant, multi-step transformations would be required to convert it into a suitable flavanone precursor. The scientific literature does not describe a direct pathway from this compound to flavanones, and its use as an intermediate in this specific context is not established.

Precursor for Advanced Molecular Architectures

Beyond common heterocyclic systems, this compound is a valuable precursor for creating sophisticated and functionally diverse organic molecules. Its robust structure allows it to be carried through multi-step syntheses to form molecules with specific biological targets or unique structural properties.

Construction of Biologically Relevant Frameworks

The benzophenone scaffold is ubiquitous in medicinal chemistry and is found in numerous molecules with potent biological activity. nih.gov The introduction of a trifluoromethyl group can further enhance this activity.

A compelling example is the synthesis of novel benzophenone-thiazole hybrids designed as inhibitors of Vascular Endothelial Growth Factor A (VEGF-A), a key mediator in tumor angiogenesis. In one study, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized. The research identified a derivative containing a methyl and fluoro-substituted benzophenone moiety as a particularly promising antiproliferative agent. nih.gov

In another area, derivatives of the powerful antimalarial drug Mefloquine, which is [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, have been synthesized in a one-pot process. This highlights the importance of the bis(trifluoromethyl)quinoline core, which can be constructed from precursors like 2-trifluoromethylaniline. google.com

Furthermore, research into antiparasitic agents has led to the synthesis of various 2-(trifluoromethyl)-benzimidazole derivatives. These compounds have demonstrated potent activity against protozoa like Giardia lamblia and Entamoeba histolytica, in some cases exceeding the activity of established drugs like Albendazole and Metronidazole. nih.gov

| Biologically Active Framework | Target/Activity | Key Synthetic Feature | Ref. |

| Benzophenone-Thiazole Hybrids | VEGF-A Inhibition (Anticancer) | Multistep synthesis from benzophenone precursors | nih.gov |

| Mefloquine Analogue | Antimalarial | One-pot synthesis of a complex quinolinyl-methanone | google.com |

| 2-(Trifluoromethyl)benzimidazoles | Antiparasitic | Condensation to form the benzimidazole core | nih.gov |

Design of Functionalized Organic Molecules

The unique reactivity of this compound and related structures allows for the design of novel functionalized molecules through various synthetic transformations. These transformations can target the ketone, the aromatic rings, or even the highly stable trifluoromethyl group itself.

One direct functionalization is the asymmetric reduction of the ketone in this compound. Using lithium aluminium hydride modified with a chiral alcohol, the corresponding chiral (trifluoromethyl)phenyl(phenyl)methanol can be produced, demonstrating a method to introduce stereocenters into the molecule.

More complex architectures can be built using radical chemistry. For instance, a trifluoromethyl radical can trigger a cascade reaction involving the cyclization of N-benzoyl ynamides to produce trifluoromethyl-substituted isoindolinones. sciengine.com This showcases a sophisticated method for constructing fused ring systems. Intramolecular cyclization is a powerful tool, with other examples including the synthesis of 2,1-benzisoxazoles from related 2-nitrophenyl derivatives, which proceeds via an acid-promoted cyclization and decyanation. organic-chemistry.org

The trifluoromethyl ketone moiety itself is a valuable functional group. Methods have been developed for the direct synthesis of trifluoromethyl ketones from readily available methyl esters using fluoroform (HCF3) as the trifluoromethyl source. beilstein-journals.org The utility of 2'-trifluoromethyl-substituted aromatic ketones as raw materials for fine chemicals, pharmaceuticals, and advanced materials is also noted in the patent literature, underscoring their importance as versatile intermediates. google.com

Role in Medicinal Chemistry and Pharmaceutical Research

Scaffold for Biologically Active Molecules

2-(Trifluoromethyl)benzophenone serves as a foundational structure for the synthesis of more complex molecules with therapeutic potential. Its unique combination of a diaryl ketone and a trifluoromethyl group allows for diverse chemical modifications to explore various biological targets.

Development of Enzyme Inhibitors (e.g., ACAT Inhibitors)

The benzophenone (B1666685) scaffold is a core component in various enzyme inhibitors. nih.gov For instance, derivatives of benzophenone have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov While the general benzophenone structure is a known pharmacophore for enzyme inhibition, specific research literature extensively detailing this compound as a direct precursor for Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is not prominent. ACAT inhibitors are targeted for their potential to manage hyperlipidemia and atherosclerosis by preventing cholesterol esterification. nih.govnih.gov The development of potent ACAT inhibitors often involves hydrophobic moieties, a property that the trifluoromethyl group can enhance. nih.gov However, clinical trials with non-selective ACAT inhibitors have shown mixed results, leading to a more nuanced exploration of this target.

Synthesis of Compounds with Antimicrobial, Antifungal, Antiviral, Anti-allergenic, Anti-inflammatory, and Antioxidant Potential through Flavanone (B1672756) Derivatives

Flavanones, a class of flavonoids, are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. nih.govresearchgate.net A primary synthetic route to flavanones involves the cyclization of chalcones. researchgate.netresearchgate.net These chalcone (B49325) precursors are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). nih.gov

The this compound structural motif can be incorporated into flavanone synthesis. For example, a chalcone bearing a trifluoromethyl group can be synthesized from 4'-trifluoromethyl acetophenone and a corresponding aldehyde. nih.gov Subsequent cyclization of such chalcones leads to the formation of flavanones containing the trifluoromethylphenyl moiety. These fluorinated flavanone derivatives are explored for their potential as enhanced therapeutic agents, as the trifluoromethyl group can improve metabolic stability and cell membrane permeability. nih.govnih.gov The derivatization of flavones and related compounds has yielded molecules with significant antibacterial, antifungal, and anticancer properties. nih.gov

| Biological Activity | Therapeutic Target/Mechanism | Relevance of Fluorination |

|---|---|---|

| Antimicrobial/Antifungal | Disruption of microbial cell membranes or inhibition of essential enzymes. | The trifluoromethyl group can enhance lipophilicity, potentially improving cell wall penetration. nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators like nitric oxide (NO). | Pharmacological modulation, including halogen substitution, can significantly alter anti-inflammatory potential. |

| Antioxidant | Scavenging of reactive oxygen species (ROS). | The electronic properties of the scaffold influence its ability to neutralize free radicals. |

| Antiviral | Inhibition of viral replication enzymes or host-cell entry. | The benzophenone scaffold itself is found in compounds with anti-HIV activity. nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR studies focus on how the trifluoromethyl group and other substitutions influence the molecule's interaction with biological targets. researchgate.net

Impact of Fluorine Substitution on Ligand-Target Interactions

The substitution of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. jelsciences.com The -CF3 group in this compound has several profound effects:

Enhanced Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic distribution of the aromatic ring, potentially leading to stronger electrostatic or hydrogen bonding interactions with a target protein.

Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within target proteins.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can prolong the drug's half-life in the body.

Conformational Effects : The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into the target's binding site.

| Property | Effect of -CF3 Substitution | Consequence for Drug Action |

|---|---|---|

| Lipophilicity | Increases | Improved membrane permeability and binding in hydrophobic pockets. jelsciences.com |

| Metabolic Stability | Increases | Longer biological half-life due to resistance to enzymatic degradation. jelsciences.com |

| Electronic Effect | Strongly electron-withdrawing | Modulates pKa and potential for hydrogen bonding or other polar interactions. |

| Steric Bulk | Larger than H or CH3 | Influences molecular conformation and can enhance binding selectivity. |

Conformational Analysis and Pharmacophore Modeling

Conformational analysis of molecules containing a 2-trifluoromethylphenyl group has shown that the bulky and electron-withdrawing -CF3 group can significantly influence the rotational barriers and preferred dihedral angles of the molecule. In related structures like 2-trifluoromethyl acetophenone, the group favors an orthogonal conformation. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor.

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.comfu-berlin.de For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (the carbonyl oxygen), aromatic rings, and a hydrophobic feature represented by the trifluoromethyl group. nih.govfrontiersin.org Such models are instrumental in virtual screening campaigns to identify new compounds with the potential for similar biological activity and in guiding the rational design of more potent and selective analogs. dovepress.comslideshare.net

Pharmaceutical Intermediate Development and Derivatization

Beyond its direct use in bioactive scaffolds, this compound is a valuable pharmaceutical intermediate. sigmaaldrich.com As a readily available building block, it provides a straightforward entry point for introducing the 2-trifluoromethylphenylbenzoyl moiety into a wide range of more complex molecular architectures. researchgate.netenamine.net

Its chemical reactivity, centered on the ketone functional group, allows for a variety of transformations. For instance, the asymmetric reduction of the carbonyl group in this compound has been investigated to produce chiral diarylmethanols. sigmaaldrich.com These chiral alcohols are themselves important intermediates for the synthesis of enantiomerically pure pharmaceuticals, where specific stereochemistry is often critical for therapeutic efficacy and safety. The derivatization of this intermediate allows chemists to systematically explore the chemical space around the core scaffold, facilitating the development of new chemical entities. enamine.netresearchgate.net

Contributions to Advanced Materials Science

Role as Additives in Functional Electronic Materials (e.g., Perovskite Solar Cells, with reference to the benzophenone (B1666685) family)

Within the realm of functional electronic materials, the benzophenone family has emerged as a promising class of additives for enhancing the performance and stability of perovskite solar cells (PSCs). Although specific studies on 2-(Trifluoromethyl)benzophenone in this application are not widely available, the extensive research on benzophenone (BP) provides a strong indication of its potential role.

The incorporation of benzophenone into the perovskite precursor solution has been shown to significantly improve the power conversion efficiency (PCE) and stability of inverted PSCs. The primary mechanism behind this enhancement is the passivation of grain boundary defects in the perovskite film. The oxygen atom in the carbonyl group of benzophenone acts as a Lewis base, interacting with undercoordinated lead ions (Pb2+) in the perovskite structure. This interaction effectively suppresses trap-assisted recombination, a major pathway for energy loss in PSCs.

Furthermore, the hydrophobic nature of the benzophenone molecule can help to protect the perovskite layer from moisture, a key factor in the degradation of these devices. The presence of a trifluoromethyl group in this compound would likely enhance this hydrophobicity, potentially leading to even greater stability.

Table 2: Impact of Benzophenone (BP) Additive on Perovskite Solar Cell Performance

| Device Configuration | Additive Concentration | Power Conversion Efficiency (PCE) | Stability | Reference |

|---|---|---|---|---|

| Inverted PSC | 0 mg/mL (Control) | 13.12% | Retained ~30% of initial PCE after 300h | nasa.gov |

Development of Specialty Fluorinated Polymers

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The synthesis of these polymers often involves the polymerization of fluorine-containing monomers.

This compound, with its reactive carbonyl group and trifluoromethyl moiety, can be considered a valuable precursor for the synthesis of specialty fluorinated polymers. nasa.gov While direct polymerization of this compound may not be the most common route, it can be chemically modified or used as a building block in the synthesis of more complex fluorinated monomers. For instance, the carbonyl group can undergo various reactions to introduce polymerizable functionalities.

The incorporation of the trifluoromethyl group into a polymer backbone can impart desirable properties such as increased solubility in organic solvents, enhanced thermal stability, and specific optical and electronic characteristics. The development of new synthetic methods continues to be a focus in polymer science to create advanced materials with tailored properties for a wide range of applications, from electronics to biomedical devices. nih.gov The synthesis of polymers from fluorinated monomers is a key strategy in developing these high-performance materials. google.com

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations of 2-(Trifluoromethyl)benzophenone

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations reveal how the distribution of electrons influences its stability and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules and is used to predict chemical and physical properties. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

In aromatic ketones like benzophenone (B1666685), the HOMO is typically a π-orbital associated with the phenyl rings, while the LUMO is a π*-orbital localized on the carbonyl group. The introduction of a strong electron-withdrawing trifluoromethyl (-CF3) group at the ortho position is expected to significantly lower the energy levels of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity profile compared to unsubstituted benzophenone. Density Functional Theory (DFT) is a common method used to analyze these frontier molecular orbitals and predict reactivity.

Electron density analysis, often performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the charge distribution within the molecule. mdpi.com This analysis can identify bond paths and characterize the nature of atomic interactions (e.g., covalent vs. ionic). For this compound, such analysis would quantify the electron-withdrawing effect of the -CF3 group on the adjacent phenyl ring and the carbonyl group.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.06783 | 150.9 |

| [M+Na]⁺ | 273.04977 | 159.2 |

| [M-H]⁻ | 249.05327 | 153.9 |

| [M+NH₄]⁺ | 268.09437 | 167.7 |

| [M+K]⁺ | 289.02371 | 154.7 |

| This data, calculated using CCSbase, provides information on the molecule's shape and size in the gas phase. |

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. avogadro.cc They are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. avogadro.ccresearchgate.net

For this compound, the ESP map would show a significant region of negative potential around the carbonyl oxygen, identifying it as a primary site for protonation and electrophilic attack. Conversely, the strong electron-withdrawing nature of the three fluorine atoms in the -CF3 group creates a region of positive potential, deactivating the substituted phenyl ring towards electrophilic substitution more so than in unsubstituted benzophenone. vaia.com This deactivation makes the unsubstituted phenyl ring the more likely target for such reactions.

Elucidation of Reaction Mechanisms using Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the determination of the most likely reaction pathways.

To understand how a reaction proceeds, chemists use computational methods to locate and characterize transition states—the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov

For reactions involving this compound, such as its reduction or its role as a photosensitizer, computational studies can model the step-by-step process. For instance, in the photoreduction of benzophenone, a well-studied reaction, the molecule is excited to a triplet state which then abstracts a hydrogen atom. bgsu.edu Quantum chemical calculations could be used to model the transition state for this hydrogen abstraction step for this compound, revealing how the -CF3 group affects the reaction's feasibility and kinetics.

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role in reaction energetics and mechanism. osti.gov Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Studies on the parent compound, benzophenone, have shown that its excited state quenching and subsequent reactions are highly dependent on the solvent. researchgate.net In non-protic solvents, quenching may occur unproductively, while in protic solvents, efficient radical formation is observed. This is attributed to specific solvation of the benzophenone carbonyl group, which affects the energetics of electron and hydrogen transfer. For this compound, the presence of the polar -CF3 group would likely enhance specific solvation effects, and computational studies are essential to quantify how different solvents would stabilize or destabilize intermediates and transition states, thereby influencing reaction outcomes. osti.govresearchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as a solute molecule in a solvent box or its interaction with a biological macromolecule. mdpi.com MD simulations track the movements of atoms and molecules, providing insight into intermolecular forces and dynamic processes. semanticscholar.org

For this compound, MD simulations can be used to study its aggregation behavior, its diffusion in various media, and its binding to target sites. For example, simulations of the parent benzophenone have been used to trace its internal conversion dynamics following photoexcitation. nih.gov Similar simulations for the trifluoromethyl derivative would reveal how this substituent alters the photophysical behavior and intermolecular interactions. The -CF3 group, with its potential for halogen bonding and strong dipole moment, would significantly influence the orientation and strength of interactions with surrounding molecules compared to unsubstituted benzophenone.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of Trifluoromethylated Systems

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For trifluoromethylated compounds like 2-(Trifluoromethyl)benzophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The presence of the electron-withdrawing CF₃ group significantly influences the chemical shifts of nearby nuclei. nih.gov

¹H NMR: The proton NMR spectrum displays signals corresponding to the nine aromatic protons. The protons on the trifluoromethyl-substituted ring are expected to show complex splitting patterns and shifts due to the influence of the CF₃ group and the carbonyl group. Data recorded in deuterated chloroform (B151607) (CDCl₃) shows a multiplet between 7.30 and 7.75 ppm, integrating to 9 protons, which encompasses the protons from both phenyl rings. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the 14 carbon atoms in the molecule. The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (C=O) signal is also characteristic. The aromatic carbons show complex patterns, with the carbon attached to the CF₃ group exhibiting a significant coupling constant (J-coupling). rsc.orgchemicalbook.comhmdb.ca

¹⁹F NMR: ¹⁹F NMR is highly sensitive for analyzing fluorinated compounds. nih.govcolorado.edu For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a singlet for the three equivalent fluorine atoms of the CF₃ group at approximately -62.4 ppm (relative to CFCl₃). rsc.org This chemical shift is characteristic of a CF₃ group attached to an aromatic ring. rsc.orgspectrabase.com

Interactive NMR Data Table Below is a summary of typical NMR data for this compound.

| Nucleus | Solvent | Frequency | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | CDCl₃ | 400 MHz | 7.30 - 7.75 | Multiplet (m) |

| ¹⁹F | CDCl₃ | 376 MHz | ~ -62.4 | Singlet (s) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group and the C-F bonds. A strong, sharp peak for the carbonyl (C=O) stretch is typically observed in the region of 1650-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to several strong and characteristic bands, usually found in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching and bending vibrations are also present. nist.gov

Raman Spectroscopy: Complementary to IR, Raman spectroscopy also reveals information about the molecular vibrations. The symmetric vibrations of the aromatic rings and the C=O bond are often strong in the Raman spectrum. While specific Raman data for this compound is not widely published, related molecules like 3,3'-bis(trifluoromethyl)benzophenone (B159179) have been studied, providing insight into the expected spectral features. nih.govchemicalbook.com

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. nist.govnist.gov

The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 250.22 g/mol . scbt.comdropchem.com The molecular ion peak ([M]⁺) is observed at m/z 250. The fragmentation pattern is typically dominated by cleavages adjacent to the carbonyl group. researchgate.netwhitman.edu Common fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the trifluoromethylbenzoyl cation ([CF₃C₆H₄CO]⁺) at m/z 173. Loss of the trifluoromethyl group can also be observed. Predicted collision cross-section values can further aid in structural confirmation in advanced MS techniques. uni.lu

X-ray Crystallography for Solid-State Structural Determination

While the specific single-crystal X-ray structure of this compound is not publicly available, analysis of closely related trifluoromethylated aromatic compounds provides significant insight into the expected solid-state structure and intermolecular interactions. researchgate.netresearchgate.net The presence of the bulky and highly electronegative CF₃ group plays a crucial role in dictating the crystal packing. researchgate.net

In the crystalline state, weak hydrogen bonds are expected to be significant stabilizing forces. nih.gov

C-H...O Interactions: Intermolecular hydrogen bonds between aromatic C-H donors and the carbonyl oxygen acceptor are likely to be present, influencing the packing arrangement.

C-H...F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. researchgate.net These C-H...F interactions, though weak, can be numerous and collectively contribute to the stability of the crystal lattice. The introduction of a trifluoromethyl group can strengthen hydrogen bonds in some systems. frontiersin.org

Non-covalent interactions involving the aromatic rings are critical to the supramolecular assembly.

Pi-Pi Stacking: The two phenyl rings of this compound can engage in π-π stacking interactions with aromatic rings of adjacent molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric hindrance and electronic effects of the trifluoromethyl group. The CF₃ group can modulate π-π interactions, sometimes leading to more ordered packing. frontiersin.org

The conformation of this compound in the crystal is determined by the balance between intramolecular steric repulsion and favorable intermolecular packing forces. The two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric clash.

Studies on related 2-substituted benzophenones and other trifluoromethylated aromatic ketones suggest that the molecule will adopt a non-planar, helical conformation. rsc.orgnii.ac.jp The dihedral angles between the phenyl rings and the carbonyl plane are a key conformational parameter. The large steric demand of the ortho-trifluoromethyl group likely forces a significant twist of its attached phenyl ring relative to the carbonyl group to alleviate steric strain. This contrasts with less substituted benzophenones, which are more flexible. rsc.org

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis of Fluorinated Ketones

The synthesis of fluorinated ketones, including 2-(trifluoromethyl)benzophenone, is moving towards greener and more efficient methodologies. Traditional methods often rely on harsh reagents and conditions, but recent innovations prioritize environmental benignity, atom economy, and operational simplicity.

A significant trend is the development of organocatalyzed reactions in environmentally friendly solvents like water. rsc.org For instance, micellar systems using inexpensive ionic amphiphiles have been developed for the direct and regioselective fluorination of ketones in water, avoiding the need for volatile organic solvents. organic-chemistry.org Another approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst for the epoxidation of various olefins using hydrogen peroxide as a green oxidant. acs.org Furthermore, solvent-free reactions, such as the diaza-carbonyl-ene reaction for the nucleophilic formylation of trifluoromethyl ketones, represent a significant step forward in sustainable chemistry. rsc.org

The principle of atom economy is being addressed through dual catalytic systems. A combination of photoredox and copper catalysis, for example, enables the 1,2-acyl-trifluoromethylthiolation of alkenes using S-trifluoromethyl thioesters as bifunctional reagents that provide both the acyl and trifluoromethylthio groups. rsc.org Researchers are also exploring the use of more economical and less hazardous starting materials. Methodologies are being developed to use fluoroform, a potent greenhouse gas, as a trifluoromethyl source for the synthesis of trifluoromethyl ketones from readily available methyl esters. nih.gov Similarly, the use of cheaper and more environmentally friendly benzoic acids as substrates for trifluoromethylation is gaining traction over traditional organometallic reagents. georgiasouthern.edu

| Sustainable Approach | Key Features | Example Reaction/Reagents | Reference |

|---|---|---|---|

| Green Solvents | Utilizes water as the reaction medium, reducing volatile organic compound (VOC) emissions. | Direct fluorination of ketones using Selectfluor in a micellar system (SDS/water). | organic-chemistry.org |

| Organocatalysis | Employs metal-free, often biodegradable small organic molecules as catalysts. | Cascade benzannulation to form 2-hydroxybenzophenone (B104022) frameworks. | rsc.org |

| Solvent-Free Reactions | Eliminates the need for solvents, reducing waste and simplifying purification. | Diaza-carbonyl-ene reaction of formaldehyde (B43269) tert-butyl hydrazone and trifluoromethyl ketones. | rsc.org |

| Atom Economy | Maximizes the incorporation of atoms from reactants into the final product. | Photoredox/copper dual catalysis using S-trifluoromethyl thioesters. | rsc.org |

| Alternative Feedstocks | Uses waste products or more abundant/less hazardous starting materials. | Trifluoromethylation of methyl esters using fluoroform (HCF3). | nih.gov |

Exploration of Novel Biological Targets for this compound Derivatives

The benzophenone (B1666685) scaffold is a well-established pharmacophore found in numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govrsc.org The introduction of a trifluoromethyl group onto this scaffold can significantly enhance metabolic stability, lipophilicity, and receptor binding affinity, making this compound derivatives highly attractive for drug discovery. mdpi.com

Future research is aimed at leveraging these properties to engage novel biological targets. For example, fluorinated benzophenone derivatives have already shown promise as potent inhibitors of the β-secretase (BACE-1) enzyme, a key target in the treatment of Alzheimer's disease. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic environment of the benzophenone core, potentially leading to new interactions with enzyme active sites or receptors that are not engaged by their non-fluorinated counterparts.

A particularly exciting frontier is the design of novel bioisosteres for the benzophenone core. Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological profile of a lead compound. Recently, aryl difluoromethyl bicyclopentanes (ADBs) have been developed as innovative bioisosteres of the benzophenone core. researchgate.net This was achieved through a synthetic method involving the C−F bond activation of trifluoromethylarenes. researchgate.net Biological testing of ADB-substituted analogues of bioactive molecules suggests that this scaffold has the potential to enhance the pharmacological properties of benzophenone-type drug candidates. researchgate.net The exploration of such novel three-dimensional scaffolds that mimic the spatial and electronic properties of this compound could lead to the discovery of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

| Compound Class | Known/Potential Biological Activity | Rationale for Future Exploration | Reference |

|---|---|---|---|

| Fluorinated Benzophenones | BACE-1 Inhibition (Alzheimer's Disease), Anticancer, Antiviral | The CF3 group enhances metabolic stability and binding affinity. | nih.gov |

| Trifluoromethylated Heterocycles | Anticancer, Antidiabetic, Herbicidal | The CF3 group improves pharmacokinetic properties of heterocyclic drugs. | rsc.org |

| Aryl Difluoromethyl Bicyclopentanes (ADBs) | Bioisosteres for Benzophenones | Novel 3D scaffold may improve pharmacological properties (e.g., solubility, cell permeability). | researchgate.net |

Development of Highly Selective Catalytic Functionalization Methodologies

A major challenge and opportunity in modern organic synthesis is the development of catalysts that can functionalize molecules with high selectivity. For complex molecules like this compound, this involves selectively targeting specific C-H or C-F bonds.

One of the most significant emerging trends is the catalytic functionalization of the typically unreactive C-F bond in trifluoromethylarenes. rsc.org Methods that enable the selective cleavage of a single C-F bond to form difluoroalkylaromatics are particularly valuable, as these products can act as isosteres for ketones and ethers. nih.govacs.org These transformations are often enabled by photoredox catalysis, where visible light drives the reaction, providing a mild and powerful tool for bond activation. nih.govacs.org

Asymmetric catalysis is another critical research direction, aiming to produce specific enantiomers of chiral molecules, which is crucial for pharmaceuticals. The 2021 Nobel Prize in Chemistry highlighted the power of asymmetric organocatalysis, which uses small, stable chiral organic molecules to catalyze reactions with high enantioselectivity. youtube.com This approach is being applied to fluorination reactions. For instance, a bifunctional organocatalyst has been successfully used for highly enantioselective fluorolactonization. nih.gov Alongside organocatalysis, chiral metal complexes are also being developed. Chiral iodine catalysts, for example, have been employed for the catalytic asymmetric nucleophilic fluorination using BF3·Et2O as the fluorine source, achieving excellent enantioselectivities. nih.gov These selective methods allow for the precise construction of complex, three-dimensional fluorinated molecules that were previously difficult to access.

| Catalytic Strategy | Catalyst Type | Targeted Transformation | Key Advantage | Reference |

|---|---|---|---|---|

| Photoredox/Dual Catalysis | Nickel/Photoredox System | Cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides. | Mild reaction conditions (visible light, room temp). | acs.org |

| C-F Bond Activation | Photocatalyst | Conversion of Ar-CF3 to Ar-CF2R. | Creates valuable difluoromethylated building blocks. | acs.org |

| Asymmetric Organocatalysis | Bifunctional Hydroxyl Carboxylate | Enantioselective fluorolactonization. | Metal-free, high enantioselectivity (up to 94% ee). | nih.gov |

| Asymmetric Metal Catalysis | Chiral Iodine Catalyst | Asymmetric nucleophilic fluorination. | High diastereoselectivity (>20:1) and enantioselectivity (>99% ee). | nih.gov |

| C-H Bond Activation | Palladium/Chiral Amino Acid | Enantioselective arylation. | Direct functionalization of C-H bonds with stereocontrol. | princeton.edu |

Integration of this compound in Supramolecular Assembly and Nanotechnology

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly growing field with applications in nanotechnology, sensing, and biomaterials. The introduction of fluorine into molecular building blocks can profoundly influence their self-assembly properties. scispace.com Fluorinated segments are known to drive unique segregation and aggregation behaviors in aqueous and organic media due to forces like hydrophobic interactions and dipole-dipole interactions. bohrium.com

While the specific use of this compound in this area is still nascent, its molecular structure makes it a highly promising candidate for designing novel supramolecular systems. The molecule possesses several features that can direct self-assembly:

Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, a key driving force for the assembly of many organic materials.

Trifluoromethyl Group: This group imparts a strong dipole moment to the molecule. The highly polar nature of fluorinated compounds can be used to thermodynamically drive self-assembly. nih.gov

Ketone Group: The carbonyl group can act as a hydrogen bond acceptor, providing another handle for directing intermolecular interactions.

Based on the behavior of other fluorinated molecules, derivatives of this compound could be engineered into advanced materials. For example, fluorinated peptides and cyclohexanes have been shown to self-assemble into well-defined nanofibers, hydrogels, and block copolymers. nih.govrsc.org The interplay between the fluorinated portion and the hydrocarbon backbone allows for fine-tuning of the final supramolecular architecture. rsc.org Future research will likely focus on synthesizing amphiphilic derivatives of this compound and studying their aggregation into micelles, vesicles, or liquid crystals for applications in drug delivery, advanced coatings, and organic electronics. chemicalbook.com

| Interaction Type | Relevant Molecular Moiety | Potential Role in Assembly | Reference |

|---|---|---|---|

| π-π Stacking | Benzene (B151609) Rings | Directional interaction that promotes ordered stacking of molecules. | rsc.org |

| Dipole-Dipole Interactions | C-F bonds of the Trifluoromethyl Group | Strong, directional forces that can drive aggregation and stabilize structures. | nih.gov |

| Hydrogen Bonding | Ketone (C=O) as an acceptor | Provides specificity and directionality to the assembly process. | rsc.org |

| Hydrophobic/Fluorophobic Effects | Fluorinated vs. Hydrocarbon segments | Drives segregation and self-assembly of amphiphilic derivatives in solution. | bohrium.com |

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-(trifluoromethyl)benzophenone, and how do they influence experimental design?

- Key properties : Melting point (59–62°C), boiling point (369°C at 760 mmHg), logP (3.936), and solubility (insoluble in water) .

- Methodological guidance :

- Melting point determination : Use differential scanning calorimetry (DSC) to account for purity-dependent variations.

- Solubility optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring homogeneous conditions.

- LogP relevance : Predict partitioning behavior in chromatographic separations or biphasic reaction systems.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Hazard profile : Skin/eye irritation (GHS Category 2/2A) and respiratory irritation (GHS Category 3) .

- Mitigation strategies :

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and reactions to minimize aerosol exposure.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for high yield and purity?

- Key reactions :

- Friedel-Crafts acylation of trifluoromethyl-substituted benzene with benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

- Palladium-catalyzed cross-coupling of aryl trifluoromethyl precursors with benzophenone derivatives .

- Optimization parameters :

- Temperature control (60–80°C) to minimize side reactions.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. What role does the trifluoromethyl group play in modifying the electronic and steric properties of benzophenone derivatives?